![molecular formula C24H18ClF3N4O2 B2361585 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea CAS No. 1796920-11-0](/img/structure/B2361585.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a benzodiazepine ring, which is a common structure found in various therapeutic agents, including sedatives and anti-anxiety medications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzodiazepine ring substituted with various functional groups . The presence of the trifluoromethyl group and the chlorine atom on the phenyl ring could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, based on its structural similarity to other benzodiazepines . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.Scientific Research Applications
Crystal Forms and Bioavailability
Research on the polymorphs of this compound, specifically (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), showed two crystalline forms (alpha and beta). These forms were obtained by recrystallization, and their solubility and bioavailability were enhanced through methods like solid dispersion and wet grinding. This indicates the compound's potential for improved pharmaceutical formulations (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonism
The compound YF476, a variant of this benzodiazepine, was studied for its effectiveness as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist, both in vitro and in vivo. This suggests its potential use in treating conditions related to these receptors, like gastrointestinal disorders (Takinami et al., 1997).
Potency and Selectivity Studies
A study on another variant, (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476), demonstrated its potency and selectivity as a gastrin/CCK-B antagonist. This research underscores the compound's potential for therapeutic applications in gastric acid secretion disorders (Semple et al., 1997).
Antioxidant Activity
The antioxidant activity of derivatives of this compound was explored, highlighting a broader scope of potential pharmacological applications beyond receptor antagonism (George et al., 2010).
Future Directions
The potential applications of this compound in medicinal chemistry and drug discovery could be a promising area for future research . Its benzodiazepine structure suggests potential uses in the treatment of neurological disorders, although further studies would be needed to confirm its efficacy and safety .
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQGMZCKYFNDDK-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.